Hsd-016 - 946396-92-5

Hsd-016

Catalog Number: EVT-1589412
CAS Number: 946396-92-5
Molecular Formula: C21H21F7N2O3S
Molecular Weight: 514.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hsd 016 is under investigation in clinical trial NCT00838461 (Study Evaluating the Safety, Pharmacokinetics (PK), and Pharmacodynamices (PD) of HSD-016).
Overview

HSD-016, also known by its chemical identifier 946396-92-5, is a small-molecule drug that specifically inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial for converting inactive cortisone into the active hormone cortisol, which plays a significant role in various metabolic processes. The inhibition of 11β-HSD1 has potential therapeutic implications for managing conditions such as type 2 diabetes and metabolic syndrome, making HSD-016 a compound of considerable interest in both clinical and research settings .

Source and Classification

HSD-016 is classified as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1. It has been identified through various research studies and clinical trials aimed at exploring its efficacy in treating metabolic disorders. The compound has been synthesized and characterized in multiple studies, highlighting its pharmacological properties and potential applications in medicine .

Synthesis Analysis

The synthesis of HSD-016 involves several key steps:

  1. Chiral Tertiary Alcohol Synthesis: The synthesis begins with the asymmetric synthesis of a chiral tertiary alcohol using Sharpless dihydroxylation.
  2. Epoxide Formation: Following the formation of the alcohol, an epoxide is created.
  3. Mild Reduction: The final step involves mild reduction to yield HSD-016 in multikilogram quantities suitable for clinical studies.

This scalable route ensures that sufficient quantities of HSD-016 can be produced for extensive testing and application in therapeutic contexts .

Molecular Structure Analysis

The molecular structure of HSD-016 is characterized by its specific arrangement of atoms that facilitate its interaction with the 11β-hydroxysteroid dehydrogenase type 1 enzyme. While detailed structural data such as crystallography or NMR analysis may not be extensively documented in the available literature, docking studies have provided insights into how HSD-016 interacts with its target enzyme, revealing critical binding interactions that contribute to its inhibitory effects .

Chemical Reactions Analysis

HSD-016 undergoes various chemical reactions that are essential for its synthesis and functional activity:

These reactions are actively researched to optimize the synthesis process and enhance the yield and purity of HSD-016 .

Mechanism of Action

HSD-016 exerts its pharmacological effects primarily through the inhibition of 11β-hydroxysteroid dehydrogenase type 1. By blocking this enzyme, HSD-016 prevents the conversion of cortisone into cortisol, leading to modulation of glucocorticoid signaling pathways. This action is particularly relevant in conditions where cortisol levels are implicated in metabolic dysregulation, such as type 2 diabetes and obesity .

The inhibition mechanism involves specific interactions at the active site of the enzyme, which have been elucidated through molecular docking studies that reveal how HSD-016 binds to and alters enzyme activity .

Physical and Chemical Properties Analysis

While comprehensive physical and chemical property data for HSD-016 may not be fully detailed in all sources, some relevant properties include:

  • Molecular Weight: Approximately 300 g/mol (specific details may vary based on structural variations).
  • Solubility: Solubility characteristics are important for drug formulation but require empirical measurement.

These properties influence the compound's bioavailability and therapeutic efficacy .

Applications

HSD-016 has garnered interest across several scientific domains due to its potential therapeutic applications:

  • Biological Research: Investigations into cellular processes influenced by glucocorticoid signaling pathways.
  • Clinical Trials: Ongoing studies assess its efficacy in managing type 2 diabetes and related metabolic disorders.
  • Pharmaceutical Industry: As a candidate for drug development, HSD-016 represents a promising therapeutic agent targeting metabolic diseases.

The compound's ability to modulate glucocorticoid activity positions it as a significant focus within both academic research and clinical practice aimed at improving patient outcomes in metabolic health .

Introduction to 11β-HSD1 Inhibition as a Therapeutic Strategy

Role of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) in Glucocorticoid Activation and Metabolic Dysregulation

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a NADPH-dependent endoplasmic reticulum-resident enzyme encoded by the HSD11B1 gene on chromosome 1. This enzyme functions primarily as a reductase, catalyzing the conversion of inactive 11-keto glucocorticoids (cortisone in humans, 11-dehydrocorticosterone in rodents) to their active 11β-hydroxy forms (cortisol and corticosterone, respectively) [1] [3]. This enzymatic regeneration occurs within specific tissues, creating localized "cushingoid" microenvironments without elevating systemic cortisol levels. The enzyme's structure features a characteristic N-terminal nucleotide cofactor-binding domain (Rossmann fold) and a catalytic site containing key tyrosine (Tyr183) and lysine (Lys187) residues essential for steroid binding and enzymatic activity [8] [9].

Tissue-specific expression patterns critically determine 11β-HSD1's metabolic impact. The enzyme is abundantly expressed in key metabolic tissues including liver, adipose tissue (particularly visceral), skeletal muscle, and the central nervous system [1] [7]. Within hepatocytes, 11β-HSD1-generated cortisol potently stimulates gluconeogenesis by upregulating rate-limiting enzymes phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), contributing to fasting hyperglycemia [1] [10]. In adipocytes, locally amplified cortisol promotes adipocyte differentiation, lipid accumulation, and visceral adipose expansion while dysregulating adipokine secretion (increasing leptin, decreasing adiponectin) – effects that collectively foster insulin resistance [1] [10] [7].

The pathological significance of tissue-specific 11β-HSD1 dysregulation is evident in metabolic syndrome. Transgenic mice overexpressing 11β-HSD1 in adipose tissue develop visceral obesity, insulin resistance, dyslipidemia, and hypertension – a full metabolic syndrome phenotype despite normal circulating corticosterone levels [2] [5]. Conversely, global 11β-HSD1 knockout (GKO) mice exhibit resistance to diet-induced obesity, improved insulin sensitivity, and a cardioprotective lipid profile characterized by elevated HDL and reduced triglycerides [2] [5]. Human studies corroborate these findings, demonstrating increased 11β-HSD1 expression and activity in subcutaneous and visceral adipose tissue of obese individuals and patients with type 2 diabetes mellitus (T2DM) [7] [10]. This tissue-specific amplification of glucocorticoid action establishes 11β-HSD1 as a compelling therapeutic target for metabolic disorders.

Table 1: Tissue-Specific Metabolic Consequences of 11β-HSD1 Activity

TissuePrimary Metabolic FunctionsConsequences of 11β-HSD1 Overexpression
LiverGluconeogenesis regulation, Lipid metabolismIncreased PEPCK/G6Pase expression, Hepatic insulin resistance, Enhanced VLDL production
Adipose Tissue (Visceral)Adipokine secretion, Lipid storageAdipocyte hypertrophy, Visceral fat accumulation, Leptin/Adiponectin dysregulation, Insulin resistance
Skeletal MuscleGlucose uptake, Insulin sensitivityImpaired glucose disposal, Insulin resistance
Pancreatic β-cellsInsulin secretion, β-cell functionImpaired insulin secretion, β-cell dysfunction
Brain (Hypothalamus)Appetite regulation, HPA axis feedbackIncreased appetite, Altered HPA axis feedback sensitivity

Rationale for Targeting 11β-HSD1 in Type 2 Diabetes and Metabolic Syndrome

Pharmacological inhibition of 11β-HSD1 presents a unique therapeutic strategy for T2DM and metabolic syndrome by targeting tissue-specific glucocorticoid excess without systemic glucocorticoid suppression. This approach offers several distinct advantages over conventional therapies. First, by reducing intracellular cortisol regeneration specifically in metabolic tissues, 11β-HSD1 inhibitors ameliorate glucocorticoid-driven metabolic pathologies while preserving beneficial physiological glucocorticoid actions, including essential anti-inflammatory responses and HPA axis function [1] [7]. This distinguishes them from global glucocorticoid receptor antagonists, which can disrupt these critical functions.

Preclinical evidence robustly supports the metabolic benefits of 11β-HSD1 inhibition. In diet-induced obese (DIO) mice, administration of compound 544, a potent non-steroidal 11β-HSD1 inhibitor, significantly reduced body weight (7%), food intake (12%), fasting glucose, insulin, triglycerides, and cholesterol levels [2]. Similarly, in a high-fat diet/streptozotocin (HF/STZ) mouse model of T2DM, 11β-HSD1 inhibition improved glucose tolerance and reduced fasting glucose, insulin, glucagon, triglycerides, and free fatty acids [2]. Beyond glycemic benefits, 11β-HSD1 inhibition exerts anti-atherogenic effects. In apolipoprotein E (apoE) knockout mice, a model of atherosclerosis, pharmacological 11β-HSD1 inhibition significantly reduced aortic total cholesterol accumulation (84%) and improved serum lipid profiles [2].

The therapeutic rationale extends beyond diabetes management to encompass multiple cardiometabolic risk factors. 11β-HSD1 inhibition demonstrates favorable effects on lipid metabolism, typically reducing circulating triglycerides and free fatty acids while elevating HDL cholesterol – effects attributed to reduced glucocorticoid-driven lipolysis in adipose tissue and enhanced hepatic lipid clearance [4] [10]. Furthermore, emerging evidence suggests blood pressure-lowering effects potentially mediated through reduced vascular inflammation and improved endothelial function [7] [10].

HSD-016 exemplifies the evolution of 11β-HSD1 inhibitors with optimized pharmacological properties. As a selective, potent inhibitor, HSD-016 belongs to the adamantyl-triazole chemical class, featuring structural elements (notably the adamantyl group) that facilitate hydrophobic interactions with key residues (Tyr158, Ala198, Ile155, Leu192) within the enzyme's substrate-binding pocket [8]. This specific binding mode enables nanomolar-range inhibition potency and high selectivity over the related isoform 11β-HSD2 (>1000-fold) and other steroidogenic enzymes [8]. Phase II clinical trials with HSD-016 demonstrated significant improvements in glycemic control (HbA1c reduction), insulin sensitivity (HOMA-IR), and lipid parameters in patients with T2DM, alongside modest weight reduction [4] [8]. These benefits occurred without the weight gain associated with insulin sensitizers like thiazolidinediones or the gastrointestinal side effects common with metformin [1] [4].

Table 2: Key 11β-HSD1 Inhibitors in Clinical Development for Metabolic Diseases

InhibitorChemical ClassDevelopment PhaseMolecular Weight (g/mol)Reported Metabolic Effects
HSD-016Adamantyl-triazolePhase II450.6Improved HbA1c, reduced HOMA-IR, weight neutrality, lipid improvement
MK-0916Fluorocyclobutyl-triazolePhase II (Terminated)320.7Reduced fasting glucose, improved lipid profile
AZD4017Pyridine amidePhase II400.5Improved insulin sensitivity, reduced fasting glucose
BI 135585OxazinanonePhase II429.5Improved glucose tolerance, reduced HbA1c
MK-0736TriazolopyridinePhase II447.5Reduced body weight, improved lipid profile

The multifaceted metabolic benefits of 11β-HSD1 inhibitors like HSD-016 address core pathophysiological defects in T2DM and metabolic syndrome: hepatic glucose overproduction, adipose tissue dysfunction, insulin resistance, and dyslipidemia. Their mechanism offers a unique approach distinct from current glucose-lowering medications, potentially enabling combination therapies that target complementary pathways for enhanced efficacy. The tissue-specific nature of 11β-HSD1 inhibition minimizes systemic glucocorticoid deficiency risks, positioning HSD-016 and similar compounds as promising agents within the evolving landscape of metabolic disease therapeutics [4] [8] [10].

Properties

CAS Number

946396-92-5

Product Name

Hsd-016

IUPAC Name

(2R)-1,1,1-trifluoro-2-[3-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylphenyl]propan-2-ol

Molecular Formula

C21H21F7N2O3S

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C21H21F7N2O3S/c1-13-12-29(18-7-6-15(22)11-17(18)20(23,24)25)8-9-30(13)34(32,33)16-5-3-4-14(10-16)19(2,31)21(26,27)28/h3-7,10-11,13,31H,8-9,12H2,1-2H3/t13-,19-/m1/s1

InChI Key

ZWASRJHIEFYJGL-BFUOFWGJSA-N

SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F

Synonyms

(R)-1,1,1-trifluoro-2-(3-((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)phenyl)propan-2-ol
HSD-016

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F

Isomeric SMILES

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[C@](C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.